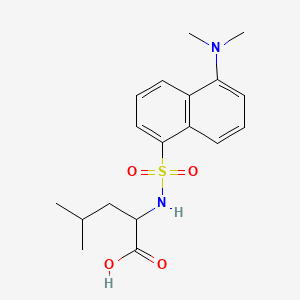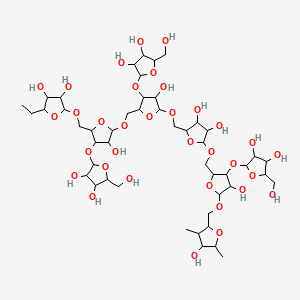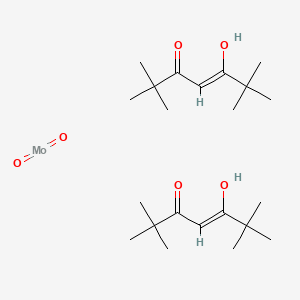![molecular formula C12H23NO7 B12323937 4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)
4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructose-leucine (mixture of diastereomers) is a compound composed of fructose and leucine, which are linked together to form a mixture of diastereomers. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is an Amadori compound, which means it is formed through the reaction of an amino acid with a reducing sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fructose-leucine can be synthesized through the reaction of fructose with leucine under specific conditions. The reaction typically involves heating the mixture of fructose and leucine in the presence of an acid catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired diastereomers.
Industrial Production Methods
Industrial production of fructose-leucine involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and separation of the diastereomers to obtain a high-purity product. Techniques such as chromatography and crystallization are commonly used in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Fructose-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert fructose-leucine into other compounds with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Fructose-leucine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the Maillard reaction, which is important in food chemistry.
Biology: The compound has been studied for its effects on cellular adhesion and apoptosis, making it relevant in cancer research.
Medicine: Fructose-leucine has potential therapeutic applications due to its ability to inhibit cancer metastasis and induce apoptosis.
Industry: It is used in the production of various biochemical products and as a research tool in proteomics.
Mécanisme D'action
Fructose-leucine exerts its effects through several molecular targets and pathways. It acts as an agonist of the enzymes fructose-1,6-bisphosphatase and fructose-2,6-bisphosphatase, which are involved in glycolysis and gluconeogenesis. By increasing the activity of these enzymes, fructose-leucine can enhance the rate of glycolysis and gluconeogenesis. Additionally, it influences the activity of insulin and glucagon, hormones that regulate glucose metabolism.
Comparaison Avec Des Composés Similaires
Fructose-leucine can be compared with other similar compounds, such as:
Fructose-tryptophan: Another Amadori compound with similar properties and applications.
Fructose-lysine: Known for its role in the Maillard reaction and its effects on protein glycation.
Fructose-phenylalanine: Studied for its potential therapeutic applications in cancer research.
Fructose-leucine is unique due to its specific combination of fructose and leucine, which gives it distinct properties and applications in various scientific fields.
Propriétés
Formule moléculaire |
C12H23NO7 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
4-methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18) |
Clé InChI |
ZVFBUGZJZNDPOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)






![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)](/img/structure/B12323906.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)
![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)

![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)

